Iromycin A

Nitric Oxide Synthase Endothelial NOS Neuronal NOS

Iromycin A (CAS 213137-53-2) is a bacterial α-pyridone metabolite isolated from Streptomyces sp. (including strains Dra 17 and NK26588) with the molecular formula C₁₉H₂₉NO₂ and a molecular weight of 303.44 g/mol.

Molecular Formula C19H29NO2
Molecular Weight 303.4 g/mol
CAS No. 213137-53-2
Cat. No. B593667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIromycin A
CAS213137-53-2
SynonymsNK 26588
Molecular FormulaC19H29NO2
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCCCC1=C(NC(=O)C(=C1O)C)CC=C(C)CC=CC(C)C
InChIInChI=1S/C19H29NO2/c1-6-8-16-17(20-19(22)15(5)18(16)21)12-11-14(4)10-7-9-13(2)3/h7,9,11,13H,6,8,10,12H2,1-5H3,(H2,20,21,22)/b9-7+,14-11+
InChIKeyHVAVEUHAOCVIPN-DTCTWCMCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iromycin A: Chemical Identity & Specifications


Iromycin A (CAS 213137-53-2) is a bacterial α-pyridone metabolite isolated from Streptomyces sp. (including strains Dra 17 and NK26588) with the molecular formula C₁₉H₂₉NO₂ and a molecular weight of 303.44 g/mol [1]. It is characterized by a fully substituted pyridone core bearing an n-propyl chain at C-5 and a branched, unsaturated eight-membered side chain at C-6, a structural motif that distinguishes it from other pyridone natural products [2]. Iromycin A is primarily recognized as an inhibitor of nitric oxide synthases (NOS) with reported selectivity for endothelial NOS (eNOS/NOS III) over neuronal NOS (nNOS/NOS I) . Standard commercial specifications indicate purity ≥98% as determined by HPLC, with recommended storage at -20°C and solubility in DMSO and methanol .

Iromycin A vs. Generic NOS Inhibitors


Substituting Iromycin A with another nitric oxide synthase (NOS) inhibitor or a related α-pyridone metabolite is not scientifically justified due to fundamental differences in target selectivity, polypharmacology, and structural origin. While numerous small-molecule NOS inhibitors exist (e.g., L-NAME, 7-NI, 1400W), Iromycin A possesses a unique dual inhibitory profile: it selectively targets eNOS over nNOS [1] while simultaneously inhibiting mitochondrial complex I (NADH-ubiquinone oxidoreductase) in the electron transport chain [2]. This dual mechanism is not shared by common NOS inhibitors. Furthermore, even within the iromycin family (e.g., Iromycins B-F), individual members exhibit distinct efficacy profiles in blocking NADH oxidation [2]. The α-pyridone scaffold of Iromycin A also differs fundamentally from the structures of piericidins, another class of complex I inhibitors, despite some functional similarities [2]. These quantitative and mechanistic differences make direct substitution without experimental validation a high-risk proposition for research reproducibility.

Iromycin A Comparative Evidence


eNOS/nNOS Selectivity Profile

Iromycin A exhibits functional selectivity for endothelial NOS (eNOS/NOS III) over neuronal NOS (nNOS/NOS I) [1]. This is a critical differentiator from broad-spectrum or non-selective NOS inhibitors such as L-NAME, L-NMMA, or 7-NI, which do not discriminate between isoforms to the same degree. While specific IC50 values for isolated NOS isoforms are not reported, the original discovery paper explicitly states that 'these compounds inhibit selectively endothelial NOS rather than neuronal NOS' [1]. This selectivity profile is a class-level inference for the iromycin family and represents a procurement-relevant characteristic for research applications requiring isoform-specific NOS modulation.

Nitric Oxide Synthase Endothelial NOS Neuronal NOS Enzyme Selectivity

Complex I Inhibition vs. Piericidins

Iromycin A inhibits NADH oxidation in beef heart submitochondrial particles with an IC50 of 0.461 µM (461 nM), acting at the site of complex I (NADH-ubiquinone oxidoreductase) [1]. This activity places Iromycin A in the same functional class as piericidins, potent complex I inhibitors. However, piericidin A1 exhibits an IC50 of 3.7 nM for complex I inhibition, making it approximately 125-fold more potent than Iromycin A . This substantial potency difference is procurement-relevant: Iromycin A may serve as a less potent alternative for studies where complete complex I ablation is undesirable, or where a distinct binding mode or chemical scaffold is required to circumvent resistance or off-target effects associated with piericidins.

Mitochondrial Electron Transport Chain Complex I NADH-Ubiquinone Oxidoreductase Piericidin

Antimalarial Activity of Analogs

While Iromycin A itself has not been reported to possess significant antimalarial activity, structurally related iromycin analogs, namely prenylpyridones A and B, exhibit moderate in vitro antimalarial activity against chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum strains with IC50 values ranging from 80.7 to 106.7 µM [1]. This is a class-level inference: the α-pyridone scaffold of the iromycin family appears capable of supporting antimalarial activity, but Iromycin A is not the optimal analog for this application. Researchers procuring Iromycin A should be aware that other iromycin derivatives (e.g., prenylpyridones) may be more suitable for antimalarial research. This evidence supports the selection of Iromycin A specifically for its NOS and mitochondrial activities, rather than as a general-purpose iromycin analog.

Antimalarial Plasmodium falciparum Iromycin Analog Structure-Activity Relationship

α-Pyridone Scaffold Differentiation

The iromycins, including Iromycin A, represent a new family of natural products characterized by a fully substituted α-pyridone ring bearing an n-propyl chain at C-5 and a branched, unsaturated eight-membered side chain at C-6 [1]. This substitution pattern 'noticeably differ[s] from other pyridone compounds such as tenellin, the antifungal antibiotic ilicicolin H, the protein tyrosine kinase inhibitor pyridovericin, and kirromycin' [2]. In these comparator compounds, the unsaturated side chain is placed at C-3 rather than C-6 and contains a carbonyl moiety at C-1′ as opposed to the methylene group found in the iromycins [2]. This unique scaffold may confer distinct binding interactions and biological selectivity profiles not achievable with other pyridone natural products. The total synthesis of Iromycin A has been accomplished via a 13-step convergent approach, enabling access to this scaffold for structure-activity relationship studies [2].

Natural Product α-Pyridone Structural Biology Polyketide Scaffold Differentiation

Dual NOS/Complex I Inhibition

Iromycin A possesses a unique polypharmacological profile, acting as both a selective eNOS/nNOS inhibitor [1] and an inhibitor of mitochondrial complex I (NADH-ubiquinone oxidoreductase) with an IC50 of 0.461 µM [2]. This dual activity is not observed with common NOS inhibitors (e.g., L-NAME, 7-NI, 1400W) which lack complex I activity, nor with piericidins (potent complex I inhibitors) which do not target NOS . Furthermore, Iromycin A has been reported to inhibit thaxtomine biosynthesis [3]. This multi-target profile is a key differentiator for chemical biology applications where simultaneous modulation of NO signaling and mitochondrial respiration is desired. Notably, iromycin metabolites exhibit 'only very low cytotoxicity' despite potent complex I inhibition, suggesting a favorable therapeutic window for cellular studies [2].

Polypharmacology Dual Inhibitor NOS Mitochondrial Complex I Chemical Biology Tool

Iromycin A: Validated Applications


Endothelial NO Signaling Studies

Researchers investigating endothelial NO signaling in vascular biology can utilize Iromycin A as an eNOS-preferential inhibitor, as evidenced by its reported selectivity for eNOS/NOS III over nNOS/NOS I [1]. This application is supported by the original discovery paper's explicit statement that iromycins 'inhibit selectively endothelial NOS rather than neuronal NOS' [1]. Unlike broad-spectrum NOS inhibitors such as L-NAME, Iromycin A provides a tool for dissecting endothelial-specific NO contributions without confounding neuronal NOS inhibition.

Mitochondrial Complex I Inhibition

For studies of mitochondrial complex I (NADH-ubiquinone oxidoreductase) function where potent inhibition by piericidins (IC50 = 3.7 nM) may be undesirable, Iromycin A offers a moderate-potency alternative with an IC50 of 0.461 µM in beef heart submitochondrial particles [1]. This approximately 125-fold lower potency may be advantageous in cellular models where partial complex I inhibition is required, or where the high potency of piericidins leads to rapid cytotoxicity. The iromycin family also exhibits 'only very low cytotoxicity' despite complex I inhibition [1], supporting their utility in cellular studies.

Dual NOS/Complex I Polypharmacology

Iromycin A is uniquely positioned for chemical biology studies investigating the intersection of NO signaling and mitochondrial respiration. Its dual inhibitory profile—targeting both eNOS-selective NOS [1] and mitochondrial complex I (IC50 = 0.461 µM) —is not replicated by single-target comparators such as L-NAME (NOS only) or piericidin A1 (Complex I only, IC50 = 3.7 nM) . This polypharmacology, combined with reported thaxtomine biosynthesis inhibition , makes Iromycin A a valuable probe for systems-level studies of interconnected signaling and metabolic pathways.

Pyridone Scaffold Derivatization

The unique α-pyridone scaffold of Iromycin A, with its C-5 n-propyl chain and C-6 branched unsaturated side chain, is structurally distinct from common pyridone natural products such as tenellin, ilicicolin H, pyridovericin, and kirromycin [1]. The total synthesis of Iromycin A has been accomplished via a 13-step convergent approach [1], providing a validated synthetic route for scaffold derivatization. Researchers engaged in structure-activity relationship (SAR) studies of pyridone-based inhibitors can procure Iromycin A as a starting point for generating novel analogs with potentially improved selectivity or potency profiles.

Technical Documentation Hub

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